3-(4-FLUOROBENZENESULFONYL)-1-(2-METHOXYBENZOYL)AZETIDINE

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

The ortho-methoxy positioning on the N-benzoyl ring distinguishes this compound from its meta isomer (CAS 1448051-88-4) and enables intramolecular hydrogen bonding that restricts conformational sampling. This pre-organisation directly influences CB1 receptor engagement and functional selectivity readouts (G-protein vs. β-arrestin). Procuring this isomer—rather than a positional substitute—ensures valid SAR interpretation and avoids confounding your assay data. Ideal for peripheral CB1 probe development and MetAP2 screening panels.

Molecular Formula C17H16FNO4S
Molecular Weight 349.38
CAS No. 1448069-34-8
Cat. No. B2753936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-FLUOROBENZENESULFONYL)-1-(2-METHOXYBENZOYL)AZETIDINE
CAS1448069-34-8
Molecular FormulaC17H16FNO4S
Molecular Weight349.38
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H16FNO4S/c1-23-16-5-3-2-4-15(16)17(20)19-10-14(11-19)24(21,22)13-8-6-12(18)7-9-13/h2-9,14H,10-11H2,1H3
InChIKeyLUDGSPPYPHZWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine (CAS 1448069-34-8): Procurement-Relevant Identity and Physicochemical Baseline


3-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine (CAS 1448069-34-8) is a synthetic, 1,3-disubstituted azetidine derivative with molecular formula C₁₇H₁₆FNO₄S and molecular weight 349.38 g/mol [1]. The compound combines a 4-fluorobenzenesulfonyl pharmacophore at the azetidine C-3 position with a 2-methoxybenzoyl N-acyl substituent at C-1, placing it within a class of small-molecule ligands explored primarily as cannabinoid CB1 receptor antagonists/inverse agonists and, based on structural similarity to sulfonamide-type inhibitors, potentially as methionine aminopeptidase 2 (MetAP2) ligands [2][3]. The ortho-methoxy orientation on the benzoyl ring distinguishes this compound from its most direct positional isomer, 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine (CAS 1448051-88-4), raising meaningful questions about conformational preference, target engagement, and selectivity that procurement decisions must account for .

Why Generic Azetidine Sulfonamide Substitution Is Inadmissible for 3-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine Procurement


Azetidine-based sulfonamides sharing the 4-fluorobenzenesulfonyl core cannot be treated as interchangeable commodities because even minor positional isomerism or N-acyl variation produces divergent conformational landscapes, hydrogen-bonding topologies, and target-binding profiles . The ortho-methoxybenzoyl group in the target compound introduces a sterically constrained, intramolecularly hydrogen-bond-capable motif that is absent in the meta-methoxy isomer (CAS 1448051-88-4) and analogues bearing 4-propylbenzoyl or 2-ethylsulfanylbenzoyl N-substituents . Within the CB1 antagonist pharmacophore model established by the Merck patent family (US7906652), the N-acyl substituent directly contacts the receptor's transmembrane helix bundle; altering its geometry, electronic character, or hydrogen-bonding capacity is known to shift functional activity between inverse agonism and neutral antagonism, or between central and peripheral selectivity profiles [1]. Consequently, substituting the target compound with a positional isomer or a structurally related azetidine sulfonamide without quantitative binding and functional data risks invalidating the research model, confounding structure–activity relationship (SAR) interpretation, and wasting procurement resources on a compound that may exhibit a fundamentally different pharmacological signature.

3-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Ortho-Methoxy vs. Meta-Methoxy Positional Isomerism: Conformational and Hydrogen-Bonding Differentiation

The target compound places the methoxy group ortho to the carbonyl on the N-benzoyl ring, whereas the closest commercial analog (CAS 1448051-88-4) positions it meta. In ortho-substituted benzamides, the methoxy oxygen can form an intramolecular six-membered hydrogen bond with the amide carbonyl oxygen, rigidifying the benzoyl conformation and altering the spatial presentation of the azetidine core relative to the biological target [1]. This conformational restraint has been shown, in related benzoyl-azetidine series, to modulate both target-binding affinity and selectivity [2]. The meta isomer cannot form this intramolecular interaction, resulting in a more flexible ligand with a substantially different ensemble of solution conformations .

Medicinal Chemistry Conformational Analysis Structure–Activity Relationship

Class-Level CB1 Receptor Antagonist Pharmacophore Alignment: Evidence from Patent-Disclosed Azetidine Sulfonamide SAR

The target compound maps onto the generalized CB1 antagonist pharmacophore disclosed in US7906652, which describes 1,3-disubstituted azetidine derivatives wherein the N-acyl (benzoyl) group and the C-3 substituent jointly determine receptor binding affinity, functional efficacy (inverse agonist vs. neutral antagonist), and central vs. peripheral selectivity [1]. Within this patent family, related 1-benzoyl-3-sulfonyl azetidines with Ki values in the low nanomolar to sub-micromolar range against human CB1 receptor were documented [1]. Although a direct Ki value for the target compound has not been published, structurally analogous azetidine sulfonamides in BindingDB (BDBM50520683 / CHEMBL4476621) displace [³H]CP-55,940 from human recombinant CB1 receptor with Ki values as low as 0.58 nM, while other close analogs in the series exhibit Ki values of 740 nM [2][3]. The 2-methoxybenzoyl group in the target compound occupies the same steric and electronic sub-pocket as the optimized N-acyl substituents in the patent leading compounds, suggesting that its CB1 affinity is likely to fall within the sub-micromolar range, though experimental confirmation is required.

Cannabinoid Receptor CB1 Antagonist Metabolic Disease Obesity

Physicochemical Property Differentiation: logP, Hydrogen-Bond Donor/Acceptor Profile, and CNS Penetration Predictors

The target compound has a calculated logP of 3.204 (ZINC prediction) [1]. It possesses zero hydrogen-bond donors and five hydrogen-bond acceptors, placing it within favorable oral drug-like space but near the upper limit for passive blood–brain barrier penetration [2]. In contrast, rimonabant (a clinical CB1 antagonist that was withdrawn due to CNS-mediated psychiatric adverse events) has a calculated logP of approximately 5.0 and a higher molecular weight (463.8 g/mol) [3]. The lower logP and reduced molecular weight of the target compound suggest a potentially reduced propensity for non-specific brain tissue accumulation relative to rimonabant, aligning with the peripheral CB1 antagonist design principle described in the patent literature [4]. However, this is a class-level inference; no experimental logD₇.₄, PAMPA, or in vivo brain-to-plasma ratio data are available for this specific compound.

ADME Physicochemical Properties CNS Drug Design Drug Likeness

Vendor-Reported Purity Specification: 95% Baseline with Implications for Reproducibility

Vendor listings for the target compound consistently report a purity specification of 95% . This places the compound in the standard research-grade purity tier, suitable for primary screening and SAR exploration but below the >98% threshold typically required for quantitative biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or for in vivo pharmacokinetic studies where impurities may confound interpretation [1]. In comparison, the meta-methoxy positional isomer (CAS 1448051-88-4) is offered by at least one vendor with a stated purity of 98% , potentially making it a more suitable choice for studies requiring higher stringency. Researchers procuring the target compound should budget for additional purification (e.g., preparative HPLC) if the experimental design demands >98% purity.

Analytical Chemistry Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(4-Fluorobenzenesulfonyl)-1-(2-methoxybenzoyl)azetidine (CAS 1448069-34-8)


CB1 Receptor Probe Development: Ortho-Methoxybenzoyl Conformational Restraint Differentiates Functional Selectivity Profiling

Investigators studying biased signaling at the CB1 receptor can deploy this compound as a structurally rigidified probe to test whether ortho-substituted N-benzoyl azetidines preferentially engage distinct G-protein versus β-arrestin signaling pathways. The intramolecular hydrogen-bonding capacity of the 2-methoxybenzoyl group is expected to restrict conformational sampling relative to the meta-methoxy isomer (CAS 1448051-88-4), enabling a direct comparison of how ligand pre-organization influences functional selectivity readouts (cAMP inhibition, β-arrestin recruitment). This scenario is supported by the patent-documented SAR demonstrating that N-acyl geometry modulates CB1 functional efficacy [1].

Physicochemical Property-Driven Lead Optimization for Peripheral CB1 Antagonists

Drug discovery programs targeting peripheral CB1 receptors for metabolic disease (obesity, NAFLD/NASH) can justify procuring this compound as a starting scaffold because its calculated logP (3.204) and molecular weight (349 Da) align with peripheral restriction design principles, in contrast to the highly lipophilic rimonabant scaffold (clogP ~5.0, MW 464 Da) [2][3]. The ortho-methoxy substituent provides a synthetic handle for further optimization (e.g., O-demethylation, alkylation) while maintaining the predicted low CNS-exposure profile. The procurement decision should preferentially select this isomer over the meta-methoxy variant when the research hypothesis specifically tests whether ortho-substitution confers metabolic stability or solubility advantages.

MetAP2 Inhibitor Screening: Sulfonamide-Azetidine Hybrid Chemotype Exploration

The structural connection to MetAP2 inhibitor chemotypes, established via the ZINC database linkage to the Kawai et al. (2006) sulfonamide series [4], positions this compound as a candidate for screening against MetAP2 or structurally related metalloaminopeptidases. The 4-fluorobenzenesulfonyl group mimics the zinc-chelating sulfonamide warhead, while the azetidine ring and 2-methoxybenzoyl cap provide vectors for optimizing selectivity over MetAP1. Researchers investigating anti-angiogenic or anti-proliferative mechanisms should consider this compound alongside known MetAP2 inhibitors such as fumagillin analogs, with the caveat that experimental MetAP2 inhibition data (IC₅₀) for this specific compound remain unpublished [4].

Positional Isomer Comparator Studies: Ortho vs. Meta SAR Determination

Medicinal chemistry groups conducting systematic SAR exploration of azetidine sulfonamide libraries should procure both the ortho-methoxy (target) and meta-methoxy (CAS 1448051-88-4) isomers as a matched pair to experimentally quantify the impact of methoxy position on target binding, cellular potency, metabolic stability, and solubility . The observed differences in vendor-stated purity (95% vs. 98%) should be accounted for in assay design, with the target compound potentially requiring pre-assay purification. This paired procurement strategy enables rigorous SAR interpretation that no single-compound study can achieve.

Quote Request

Request a Quote for 3-(4-FLUOROBENZENESULFONYL)-1-(2-METHOXYBENZOYL)AZETIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.